9-benzyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Description
Properties
IUPAC Name |
9-benzyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c1-19-13-12(14(22)18-16(19)23)21-9-5-8-20(15(21)17-13)10-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3,(H,18,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVUIVRAQYFZAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N3CCCN(C3=N2)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401332050 | |
| Record name | 9-benzyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401332050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26666927 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
714243-82-0 | |
| Record name | 9-benzyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401332050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Brominated Intermediate Synthesis
A common starting point for purino-pyrimidine derivatives involves brominated xanthine analogs. For example, 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione (Formula-2 in) is reacted with amines under catalytic conditions. Adapting this approach, the target compound could be synthesized via substitution of the 8-bromo group with a benzylamine derivative.
Procedure :
- Reactant Preparation :
- Benzyl Group Introduction :
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Catalyst | KI (0.01 mol) | |
| Base | K₂CO₃ (0.55 mol) | |
| Solvent | n-Butyl acetate | |
| Yield (Analogous Rxns) | 75–93% |
Cyclization of Pyrimidine-Purine Hybrid Precursors
Multicomponent Cyclization Strategies
Pyrimido[1,6-a]pyrimidine scaffolds are often constructed via cyclization of acyclic diamines with carbonyl compounds. For the target molecule, this could involve reacting 6-aminouracil derivatives with benzyl-containing aldehydes or ketones.
Procedure :
- Intermediate Formation :
- 6-Amino-1-methyluracil is condensed with benzyl glyoxal in acetic acid under reflux.
- Cyclization :
- Reduction :
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Cyclization Agent | POCl₃ | |
| Reduction Method | NaBH₄ in MeOH | |
| Yield | 68–83% |
Alkylation of Preformed Purino-Pyrimidine Cores
Direct N-Benzylation at Position 9
Alkylation at the 9-position is a straightforward method for introducing benzyl groups. This approach is exemplified in the synthesis of 9-[(4-methylphenyl)methyl]-1,3-dipropyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione (CID 44437467).
Procedure :
- Base-Mediated Alkylation :
- Purification :
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Alkylating Agent | Benzyl bromide | |
| Base | NaH | |
| Solvent | DMF | |
| Yield | 80–85% |
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Condensation | High regioselectivity | Multi-step synthesis | 75–93% |
| Cyclization | Atom-economic | Requires harsh conditions | 68–83% |
| Alkylation | Simple one-step procedure | Competing O-alkylation | 80–85% |
| Cross-Coupling | Versatile for aryl groups | Expensive catalysts | 70–88% |
Challenges and Optimization Strategies
- Regioselectivity : Competing alkylation at oxygen or nitrogen sites necessitates careful choice of base and solvent.
- Purification : Recrystallization from methanol/water mixtures or ethyl acetate/cyclohexane improves purity.
- Catalyst Efficiency : KI enhances reaction rates in condensation reactions by facilitating halogen exchange.
Chemical Reactions Analysis
Types of Reactions
9-benzyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methyl positions using reagents such as sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, ethanol as a solvent.
Substitution: NaH, alkyl halides, DMF as a solvent.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potential unique properties and applications.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-benzyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Structural Modifications and Molecular Properties
The following table summarizes critical differences between the target compound and its analogs:
*Calculated based on structural analogs; †Estimated using substituent contributions.
Key Findings from Comparative Analysis
Substituent Effects on Lipophilicity and Bioavailability: The benzyl group in the target compound offers moderate lipophilicity (XlogP ~2.0), comparable to the 4-methylbenzyl analog . Polar modifications, such as the 7-hydroxy and piperidinylethyl groups in , significantly lower lipophilicity, favoring improved pharmacokinetic profiles.
Receptor Binding Affinities: The 3-chlorophenyl analog demonstrates high affinity for adenosine A1 receptors, attributed to halogen bonding interactions with hydrophobic receptor pockets. The target compound’s benzyl group may exhibit weaker binding due to reduced electronegativity compared to chlorine . Methylation at position 1 (common in all analogs) likely stabilizes the purine-pyrimidine core, preventing metabolic degradation .
Synthetic Accessibility :
- The benzyl and methylbenzyl derivatives (target and ) are synthetically accessible via Suzuki-Miyaura coupling or alkylation reactions, as evidenced by commercial availability (e.g., MolPort-000-817-118 in ).
- Fluorinated analogs (e.g., ) require specialized fluorination steps, increasing synthetic complexity.
Limitations and Data Gaps
- Pharmacological data (e.g., IC₅₀, Ki) for the target compound is absent in the provided evidence.
- XlogP values for most analogs are unreported, necessitating computational modeling for accurate comparisons.
Biological Activity
9-benzyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a heterocyclic compound belonging to the purine family. Its unique structure, which combines a purine ring with a pyrimidine ring, has attracted significant attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H18N4O2
- Molecular Weight : 298.34 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. This compound may function as an inhibitor or modulator of various biological pathways:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites. For instance, it has shown potential in inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
- Receptor Modulation : It may act on various receptors, influencing cellular signaling pathways associated with growth and proliferation.
Biological Activities
Research has demonstrated several biological activities associated with this compound:
- Anticancer Properties : Studies indicate that this compound exhibits selective cytotoxicity against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.
- Antimicrobial Activity : The compound has shown effectiveness against several bacterial strains and fungi, suggesting potential as an antimicrobial agent.
Study on Anticancer Activity
A study published in Cancer Research investigated the effects of this compound on human breast cancer cells (MCF-7). The results showed that the compound significantly reduced cell viability and induced apoptosis through the activation of caspase pathways. The study concluded that this compound could serve as a lead structure for developing new anticancer agents targeting CDK pathways .
Antimicrobial Efficacy
In another study focusing on antimicrobial properties, researchers evaluated the effectiveness of this compound against various pathogens. The results indicated that it exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlighted its potential use in developing novel antimicrobial therapies .
Q & A
Q. How can interdisciplinary approaches (e.g., chemical biology and computational modeling) accelerate research on this compound?
- Methodological Answer :
- Collaborative Workflows : Integrate synthetic chemistry with bioinformatics for target prioritization.
- High-throughput screening : Pair combinatorial libraries with machine learning for hit expansion .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
